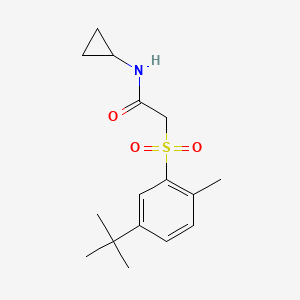
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide, also known as BMT-1041, is a compound that has gained interest in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes and pathways involved in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide can inhibit the production of inflammatory cytokines and chemokines, reduce tumor growth and angiogenesis, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide in lab experiments is its high purity and yield, which allows for consistent and reproducible results. However, one limitation is its limited solubility in water, which may require the use of organic solvents in experiments.
将来の方向性
There are several future directions for 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide research. One area of interest is the development of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide derivatives with improved solubility and potency. Another area of interest is the investigation of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide's potential use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide and its potential use in imaging applications.
In conclusion, 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a compound with potential applications in various scientific research fields. Its synthesis method has been optimized to yield high purity and high yields. 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has been studied for its anti-inflammatory, anti-tumor, and antiangiogenic properties, as well as its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide involves the reaction between 5-methyl-2-pyridinecarboxylic acid and piperidine-4-carboxylic acid, followed by acylation with butanoyl chloride. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yields of 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide.
科学的研究の応用
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and antiangiogenic properties. 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has been studied for its potential use as a fluorescent probe for imaging applications.
特性
IUPAC Name |
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-4-15(20)19-9-7-13(8-10-19)16(21)18-14-6-5-12(2)11-17-14/h5-6,11,13H,3-4,7-10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYIINRCUBCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butanoyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)
![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)

![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide](/img/structure/B7547244.png)


![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)
![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)